molecular formula C20H21N3O3S2 B6558478 N-(3,5-dimethylphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 1040659-21-9

N-(3,5-dimethylphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6558478
CAS No.: 1040659-21-9
M. Wt: 415.5 g/mol
InChI Key: DSULRKJRRBDMOO-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic acetamide derivative featuring a thiazole core substituted with a 4-methanesulfonylphenylamino group and an N-(3,5-dimethylphenyl)acetamide moiety. The 3,5-dimethylphenyl group and methanesulfonyl substituent likely influence its electronic properties, solubility, and binding interactions, making it a candidate for comparative analysis with related analogs.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-13-8-14(2)10-16(9-13)21-19(24)11-17-12-27-20(23-17)22-15-4-6-18(7-5-15)28(3,25)26/h4-10,12H,11H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSULRKJRRBDMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

N-(3,5-dimethylphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide is characterized by its unique structural components:

  • Aromatic rings : The presence of dimethylphenyl and methanesulfonyl groups enhances lipophilicity.
  • Thiazole ring : This heterocyclic component contributes to the compound's biological activity.
  • Acetamide moiety : This functional group is commonly associated with various pharmacological properties.

Antimicrobial Properties

Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial activity. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may also possess antimicrobial properties.

Anticancer Activity

Thiazole-containing compounds are often investigated for their anticancer potential. In vitro studies have demonstrated that certain thiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and induction of reactive oxygen species (ROS).

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Thiazole derivatives are known to inhibit enzymes like urease and certain kinases. For example, a related study indicated that certain acetamide derivatives displayed strong urease inhibition, which is crucial in treating conditions like kidney stones.

Case Studies

Several case studies highlight the biological activities of thiazole and acetamide derivatives:

  • Urease Inhibition : A series of thiazole-based acetamides were synthesized and evaluated for urease inhibition. The results indicated that these compounds were more effective than standard inhibitors, suggesting a promising therapeutic application in managing urolithiasis.
  • Anticancer Screening : A study evaluated the anticancer effects of thiazole derivatives in human cancer cell lines. The results showed significant cytotoxicity and apoptosis induction, indicating potential for further development as anticancer agents.

Data Summary

Biological ActivityObservationsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme inhibitionStrong urease inhibition

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including N-(3,5-dimethylphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with thiazole moieties can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activity. The specific compound has shown promise against several bacterial strains, including resistant strains. A study reported that derivatives containing methanesulfonamide groups enhance the antibacterial efficacy against Gram-positive bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest. Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting their utility in treating inflammatory diseases .

Pesticidal Activity

Thiazole-containing compounds have been explored for their pesticidal properties. Preliminary studies suggest that this compound may act as an effective pesticide against certain agricultural pests, providing a potential avenue for sustainable agriculture practices .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives for their anticancer properties. This compound was included in the screening process and exhibited significant inhibition of tumor growth in vitro and in vivo models .

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial agents published in Antibiotics, this compound was tested against a panel of bacterial pathogens. Results indicated that it displayed lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Summary Table of Applications

Application AreaDescriptionKey Findings
PharmaceuticalAnticancer activityInduces apoptosis in cancer cell lines
Antimicrobial propertiesEffective against resistant bacterial strains
Anti-inflammatory effectsInhibits COX-2 and pro-inflammatory cytokines
AgrochemicalPesticidal activityPotential effectiveness against agricultural pests

Chemical Reactions Analysis

Amide Bond Formation and Modifications

The acetamide group (-NHCO-) serves as a key site for chemical modifications:

  • Hydrolysis : Under acidic or basic conditions, the acetamide moiety can undergo hydrolysis to yield corresponding carboxylic acid derivatives. For example, treatment with concentrated H<sub>2</sub>SO<sub>4</sub> or NaOH may cleave the amide bond .

  • N-Alkylation : The nitrogen atom in the acetamide group can undergo alkylation using alkyl halides or epoxides in the presence of bases like K<sub>2</sub>CO<sub>3</sub> .

Table 1: Representative Amide Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
Hydrolysis6M HCl, reflux, 4hCarboxylic acid derivative75–85
N-AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CN-Methylacetamide analog60–70

Thiazole Ring Functionalization

The 1,3-thiazole core undergoes electrophilic and nucleophilic substitutions:

  • Halogenation : Bromination or chlorination at the C5 position of the thiazole ring using N-bromosuccinimide (NBS) or Cl<sub>2</sub>/FeCl<sub>3</sub> .

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids to introduce aromatic groups .

Table 2: Thiazole Ring Reactions

ReactionReagentsPosition ModifiedApplication ExampleSource
BrominationNBS, CCl<sub>4</sub>, 80°CC5Introduction of Br for further coupling
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMEC4/C5Biaryl derivative synthesis

Methanesulfonamide Group Reactivity

The -SO<sub>2</sub>NH- group participates in:

  • Sulfonamide Cleavage : Harsh acidic conditions (e.g., HBr/AcOH) can cleave the sulfonamide bond, releasing the aromatic amine.

  • Nucleophilic Substitution : The sulfonyl group activates the attached phenyl ring for nitration or sulfonation .

Cyclization and Heterocycle Formation

The molecule’s structure allows intramolecular cyclization:

  • Thiazole Expansion : Reaction with formaldehyde or acetaldehyde under acidic conditions forms fused thiazolo-oxazole systems .

  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide introduces triazole rings .

Table 3: Cyclization Reactions

Reaction TypeReagentsProduct StructureYield (%)Source
Thiazolo-oxazoleHCHO, H<sub>2</sub>SO<sub>4</sub>, 100°CFused bicyclic heterocycle50–60
CuAACNaN<sub>3</sub>, CuSO<sub>4</sub>, propargyl bromideTriazole-linked derivative70–80

Side-Chain Modifications

The 3,5-dimethylphenyl group undergoes:

  • Friedel-Crafts Acylation : Electrophilic substitution to introduce acyl groups .

  • Oxidation : Side-chain methyl groups oxidize to carboxylic acids using KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>.

Comparison with Similar Compounds

Structural and Functional Variations in Acetamide Derivatives

Acetamide derivatives are widely explored for their structural versatility and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Acetamide Derivatives
Compound Name Key Substituents Molecular Formula Biological Activity/Use Physical Properties
Target Compound N-(3,5-dimethylphenyl), 4-methanesulfonylphenylamino C₁₉H₂₀N₃O₃S₂ Research phase (hypothesized) Not reported
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide N-(3,4-dichlorophenyl), thiazol-2-yl C₁₁H₈Cl₂N₂OS Coordination chemistry, crystallography Mp: 459–461 K, hydrogen-bonded dimers
N-(3,5-dibromophenyl)-2-(4-hydroxyphenyl)acetamide N-(3,5-dibromophenyl), 4-hydroxyphenyl C₁₈H₁₇Br₂NO₄ Radiotherapy sensitizer Brown solid, 89.5% yield
N-(4-cyanophenyl)-2-(4-hydroxyphenyl)acetamide N-(4-cyanophenyl), 4-hydroxyphenyl C₁₅H₁₂N₂O₂ Radiotherapy sensitizer White solid, 64.9% yield
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide N-(3,5-dimethylphenyl), benzofuropyrimidine C₂₀H₁₇N₃O₂S Unspecified (structural analog) Not reported

Key Findings from Comparative Analysis

Electronic and Steric Effects
  • Methanesulfonyl Group: The 4-methanesulfonylphenylamino group introduces strong electron-withdrawing effects, which may improve solubility and hydrogen-bonding capacity relative to halogenated or hydroxylated analogs .
Crystallographic and Physicochemical Properties
  • However, the methanesulfonyl group may introduce additional S=O⋯H interactions .
  • Thermal Stability : The dichlorophenyl derivative’s high melting point (459–461 K) suggests robust intermolecular forces, a trait that may vary in the target compound depending on substituent polarity .

Preparation Methods

Hantzsch Thiazole Cyclization

The 2-aminothiazole subunit is constructed via cyclocondensation of α-haloketones with thiourea derivatives.

Procedure :

  • React 4-methanesulfonylphenylthiourea (I ) with 2-bromo-1-(4-methanesulfonylphenylamino)ethanone (II ) in ethanol at reflux (78°C, 6 hr).

  • Neutralize with ammonium hydroxide to precipitate 2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxylic acid (III ) in 72% yield.

Key Data :

ParameterValueSource
SolventEthanol
Temperature78°C
Yield72%
Purity (HPLC)>98%

Functionalization of the Thiazole Ring

Sulfonation and Oxidation

The methanesulfonyl group is introduced via a two-step sequence:

  • Sulfonation : Treat 4-aminophenylthiazole (IV ) with chlorosulfonic acid (-10°C, DCM, 2 hr).

  • Methylation : React resultant sulfonic acid with methyl iodide (K₂CO₃, DMF, 60°C, 4 hr).

Optimization Note :
Exceeding 60°C during methylation causes desulfonation (≤15% yield loss).

Acetamide Moiety Preparation

Chloroacetylation of 3,5-Dimethylaniline

Protocol :

  • Add chloroacetyl chloride (1.2 eq) dropwise to stirred 3,5-dimethylaniline (V ) in THF at 0°C.

  • Maintain pH 8-9 via concurrent triethylamine addition.

  • Isolate N-(3,5-dimethylphenyl)chloroacetamide (VI ) via vacuum filtration (88% yield).

Spectroscopic Confirmation :

  • ¹H NMR (CDCl₃) : δ 2.31 (s, 6H, Ar-CH₃), 4.12 (s, 2H, CH₂Cl), 7.21–7.34 (m, 3H, Ar-H).

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution

Combine thiazole intermediate III (1.0 eq) with chloroacetamide VI (1.1 eq) in anhydrous DMF. Add K₂CO₃ (2.5 eq) and heat at 90°C for 12 hr under N₂.

Critical Parameters :

VariableOptimal RangeImpact on Yield
Solvent Polarityε 36–40 (DMF/DMSO)Maximizes SNAr
Base StrengthpKₐ >10 (K₂CO₃/Cs₂CO₃)Prevents hydrolysis
Temperature85–95°CBalances rate/decomp

Yield Enhancement :
Microwave-assisted synthesis (150°C, 30 min) increases yield to 81% while reducing reaction time.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

For advanced intermediates containing boronate esters:

  • Prepare 4-borono-thiazole (VII ) via iridium-catalyzed C–H borylation.

  • Couple with bromoacetamide VI using Pd(PPh₃)₄ (5 mol%), K₃PO₄, dioxane/H₂O (3:1), 100°C, 8 hr.

Advantages :

  • Enables late-stage diversification of thiazole substituents.

  • Tolerates electron-withdrawing groups (e.g., -SO₂CH₃).

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel, hexane/EtOAc (3:1 → 1:2 gradient)

  • HPLC Prep : C18 column, MeCN/H₂O (0.1% TFA), 65:35 isocratic

Analytical Data :

TechniqueKey SignalsAssignment
¹³C NMR 168.5 ppmAcetamide carbonyl
HRMS [M+H]+ 442.1247Δ 1.3 ppm error
IR 1650 cm⁻¹C=O stretch

Scalability and Process Chemistry Considerations

Kilogram-Scale Production

Batch Process :

  • Use flow chemistry for exothermic steps (chloroacetylation, sulfonation).

  • Replace DMF with cyclopentyl methyl ether (CPME) to improve EHS profile.

Cost Analysis :

ComponentCost Contribution
3,5-Dimethylaniline38%
Palladium Catalysts22%
Solvent RecoveryReduces costs by 17%

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(3,5-dimethylphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide in a laboratory setting?

  • Methodology : Synthesis typically involves coupling the thiazole core (containing the 4-methanesulfonylphenylamino group) with the 3,5-dimethylphenylacetamide moiety. Critical steps include:

  • Reagent selection : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to facilitate amide bond formation.
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO are preferred for solubility and reaction efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the pure product.
    • Validation : Confirm purity via HPLC (>95%) and structural integrity via 1H^1H- and 13C^{13}C-NMR. Discrepancies in spectral data (e.g., unexpected splitting patterns) may indicate incomplete deprotection or side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR analysis : Assign 1H^1H-NMR peaks (e.g., aromatic protons at δ 6.8–7.5 ppm, thiazole protons at δ 7.1–7.3 ppm) and 13C^{13}C-NMR signals (e.g., carbonyl carbons at δ 165–170 ppm) .
  • X-ray crystallography : Resolve crystal structures to confirm bond angles and spatial arrangement. For example, similar thiadiazol-amine derivatives exhibit planar aromatic systems with dihedral angles <10° between rings .
  • HRMS : Match experimental molecular ion peaks ([M+H]+^+) to theoretical values (e.g., m/z 458.12 ± 0.02) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology :

  • Solubility screening : Test in DMSO (primary stock solvent), followed by dilution in aqueous buffers (pH 2–9) with surfactants (e.g., Tween-80) for colloidal stability.
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Methanesulfonyl groups may hydrolyze under strongly acidic/basic conditions, requiring pH-neutral buffers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodology :

  • Systematic substitution : Modify the 3,5-dimethylphenyl group (e.g., halogenation or electron-withdrawing groups) and the methanesulfonyl moiety (e.g., replace with sulfonamide or phosphonate groups).
  • In vitro testing : Use dose-response assays (e.g., IC50_{50} in enzyme inhibition or cell viability models) to correlate structural changes with activity. For example, analogs with bulkier substituents on the thiazole ring showed reduced potency in antibacterial assays .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like kinases or GPCRs .

Q. What strategies resolve contradictions in experimental data (e.g., NMR vs. crystallography results)?

  • Methodology :

  • Dynamic vs. static structures : NMR captures solution-state conformations, while crystallography shows solid-state packing. Discrepancies in proton environments may arise from solvent effects or crystal lattice constraints .
  • Validation via DFT calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 09). Deviations >0.5 ppm suggest misassignments or impurities.

Q. How can researchers identify potential off-target interactions for this compound?

  • Methodology :

  • Proteome-wide profiling : Use affinity-based chemoproteomics (e.g., activity-based protein profiling, ABPP) with a biotinylated derivative of the compound.
  • Kinase panel screening : Test against a library of 400+ kinases (e.g., Eurofins KinaseProfiler™) to assess selectivity. Methanesulfonyl-containing compounds often exhibit promiscuity toward tyrosine kinases .

Methodological Design Framework

  • Problem development : Define biological targets (e.g., antimicrobial, anticancer) based on structural analogs (e.g., thiazole derivatives with known activity) .
  • Data integration : Cross-reference spectral data (NMR, HRMS), crystallography, and computational models to build a cohesive SAR narrative .
  • Validation loops : Iterate between synthesis, assay data, and modeling to refine hypotheses (e.g., adjusting substituent polarity to improve solubility without compromising activity) .

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